molecular formula C8H16N2O3 B2915240 Tert-butyl 2-(methylamino)-2-oxoethylcarbamate CAS No. 88815-85-4

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate

Cat. No.: B2915240
CAS No.: 88815-85-4
M. Wt: 188.227
InChI Key: VHGIDNKIGHDVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate is an organic compound with the molecular formula C8H15NO3. It is commonly used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Scientific Research Applications

Tert-butyl 2-(methylamino)-2-oxoethylcarbamate is widely used in scientific research due to its versatility:

    Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

Tert-Butyl 2-(methylamino)ethylcarbamate is a Glycine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the hazard classifications . It is considered as a Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-(methylamino)-2-oxoethylcarbamate typically involves the reaction of tert-butyl chloroformate with methylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The general reaction scheme is as follows:

tert-Butyl chloroformate+MethylamineTert-butyl 2-(methylamino)-2-oxoethylcarbamate+HCl\text{tert-Butyl chloroformate} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+Methylamine→Tert-butyl 2-(methylamino)-2-oxoethylcarbamate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall safety of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, under mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, alcohols, under basic conditions with catalysts like triethylamine.

Major Products:

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Comparison with Similar Compounds

    tert-Butyl carbamate: Another protecting group for amines, but lacks the additional methylamino functionality.

    Benzyl carbamate: Used similarly in organic synthesis but has different stability and deprotection conditions.

    Ethyl carbamate: Less sterically hindered compared to tert-butyl carbamate, leading to different reactivity profiles.

Uniqueness: Tert-butyl 2-(methylamino)-2-oxoethylcarbamate is unique due to its combination of the tert-butyl group and the methylamino functionality, providing a balance of stability and reactivity that is advantageous in various synthetic applications.

Properties

IUPAC Name

tert-butyl N-[2-(methylamino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-6(11)9-4/h5H2,1-4H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGIDNKIGHDVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.